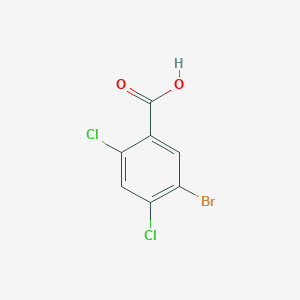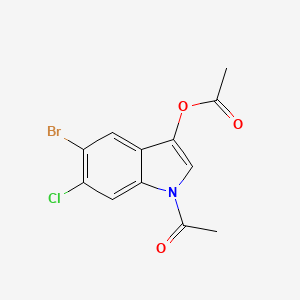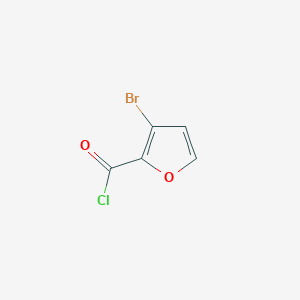
2-Bromo-5-chloroisonicotinic acid
説明
“2-Bromo-5-chloroisonicotinic acid” is an organic compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 .
Synthesis Analysis
The synthesis of a similar compound, 5-bromo-2-chlorobenzoic acid, has been described in a patent . The method involves a monobromination reaction of 2-chlorobenzoic acid in an NBS/sulfuric acid system . The process is simple, uses cheap and easily-obtained raw materials, and yields high-purity product .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-chloroisonicotinic acid” is represented by the formula C6H3BrClNO2 .
科学的研究の応用
Pharmacology
2-Bromo-5-chloroisonicotinic acid: is utilized in pharmacological research due to its potential as a building block for various bioactive compounds. Its halogenated structure makes it a candidate for the synthesis of molecules with potential therapeutic effects .
Material Science
In material science, this compound serves as a precursor for the development of new materials. Its unique chemical structure could be key in creating polymers or coatings with specific desired properties .
Chemical Synthesis
2-Bromo-5-chloroisonicotinic acid: is a valuable reagent in chemical synthesis. It can be used to introduce bromo-chloro functional groups into molecules, which is a crucial step in the synthesis of complex organic compounds .
Analytical Chemistry
This compound finds applications in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis and mass spectrometry to ensure the accuracy and calibration of analytical instruments .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 2-Bromo-5-chloroisonicotinic acid could be studied for their role in the synthesis of plant growth regulators or as intermediates in the production of agrochemicals .
Environmental Science
In environmental science, research into compounds such as 2-Bromo-5-chloroisonicotinic acid can contribute to understanding the environmental fate of halogenated organic compounds, which are significant due to their potential persistence and bioaccumulation .
Safety And Hazards
Safety data for “2-Bromo-5-chloroisonicotinic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
2-bromo-5-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLMMJBAYMNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619860 | |
| Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloroisonicotinic acid | |
CAS RN |
530156-90-2 | |
| Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
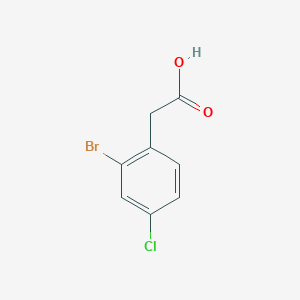
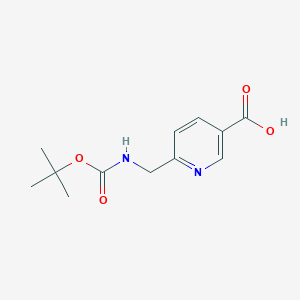
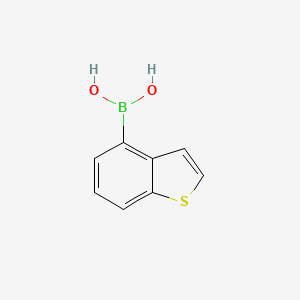
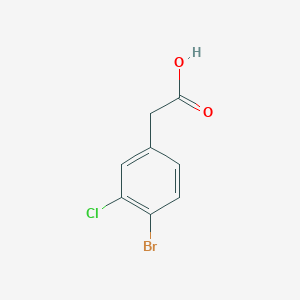


![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
